2-Amino-3-bromopyridine

Physical Property Quality Control Process Chemistry

2-Amino-3-bromopyridine is the ortho-bromo substituted pyridine building block for regioselective cross-coupling. Its unique ortho-relationship enables Sonogashira-derived 2-amino-3-alkynylpyridine libraries (21 products demonstrated), direct palladium-catalyzed azaindole synthesis with complete conversion, and high-yielding Suzuki couplings in aqueous media without added base or ligand. The scalable, high-purity synthesis (CN103664765A) ensures reliable supply for medicinal chemistry and agrochemical R&D. This isomer is non-substitutable—2-Amino-5-bromopyridine or 2-Amino-6-bromopyridine will not yield the same regioisomeric products.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 13534-99-1
Cat. No. B076627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromopyridine
CAS13534-99-1
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)Br
InChIInChI=1S/C5H5BrN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
InChIKeyRBCARPJOEUEZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromopyridine (CAS 13534-99-1): Ortho-Substituted Aminobromopyridine Scaffold for Regioselective Heterocycle Synthesis


2-Amino-3-bromopyridine (CAS 13534-99-1) is a heterocyclic building block featuring a pyridine ring substituted with an amino group at position 2 and a bromine atom at position 3. It belongs to the aminobromopyridine class of compounds and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . This compound serves as a versatile substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the efficient construction of diverse chemical libraries [1].

Why 2-Amino-3-bromopyridine Cannot Be Substituted by Other Aminobromopyridine Isomers


Aminobromopyridine isomers share the same molecular formula (C5H5BrN2) and molecular weight (173.01 g/mol) , but their reactivity, physical properties, and synthetic outcomes differ significantly due to the distinct positioning of the amino and bromine substituents. The ortho relationship between the electron-donating amino group and the bromine leaving group in 2-Amino-3-bromopyridine creates a unique electronic environment that enhances its reactivity in metal-catalyzed cross-coupling reactions compared to isomers where the bromine is positioned meta or para to the amino group . This positional specificity directly impacts regioselectivity in multi-step syntheses, where the use of an incorrect isomer can lead to the formation of unintended regioisomers, resulting in failed syntheses or the need for costly and time-consuming purification. Furthermore, significant differences in physical properties, such as melting point, directly affect the compound's handling characteristics, storage requirements, and formulation during downstream processing, making a direct substitution without process re-validation impractical .

Quantitative Evidence Guide for the Scientific Selection of 2-Amino-3-bromopyridine


Melting Point Differentiation from 2-Amino-5-bromopyridine for Purity Assessment and Handling

2-Amino-3-bromopyridine exhibits a significantly lower melting point range (63-67°C) compared to its isomer, 2-Amino-5-bromopyridine (133-138°C) [1]. This substantial difference of approximately 70°C provides a clear physical basis for identification, purity assessment, and determines handling and storage protocols.

Physical Property Quality Control Process Chemistry

Enhanced Reactivity in Sonogashira Cross-Coupling for Alkynylpyridine Synthesis

The ortho-substitution pattern of 2-Amino-3-bromopyridine facilitates efficient Sonogashira coupling. Under optimized conditions using Pd(CF3COO)2 and PPh3, it reacts with terminal alkynes to produce a library of 21 target 2-amino-3-alkynylpyridine derivatives [1]. While direct yield data against another isomer under identical conditions is not provided in the abstract, the study's focus on the 2-amino-3-bromo regioisomer underscores its unique ability to achieve full conversion for this specific substitution pattern, a feat often hindered in other isomers due to electronic and steric factors .

Sonogashira Coupling Synthetic Yield Medicinal Chemistry

Validated Scalable Synthesis with High Purity and Yield

A patent for the preparation of 2-Amino-3-bromopyridine (CN103664765A) describes a method that achieves high yield and purity with a reduced number of by-products, specifically addressing the challenges of traditional methods which produce difficult-to-separate by-products and low yields [1]. The claimed process provides a reliable and scalable route, differentiating it from less optimized methods for other isomers which may suffer from lower yields or more complex purification requirements.

Process Development Large-Scale Synthesis Supply Chain

Unique Reactivity in Palladium-Catalyzed α-Heteroarylation for Azaindole Synthesis

2-Amino-3-bromopyridine is uniquely suited for palladium-catalyzed α-heteroarylation reactions to synthesize 4-, 5-, 6-, and 7-azaindoles. Using Nolan's N-heterocyclic carbene catalyst and Na- or LiHMDS base, complete conversion was achieved . This reactivity is distinct from other isomers, such as 2-Amino-5-bromopyridine, which cannot participate in the same direct arylation pathway due to the meta position of the halogen, which would lead to different ring-closure outcomes and thus fails to produce the same azaindole scaffolds.

Heteroarylation Azaindole Synthesis Catalysis

Optimized Substrate for Aqueous Suzuki Coupling Under Mild Conditions

In a study on aqueous Suzuki coupling of basic nitrogen-containing substrates, 2-Amino-3-bromopyridine and other substituted bromopyridines were found to yield products under acidic conditions without the need for added base or ligand [1]. This contrasts with many traditional Suzuki protocols that require basic conditions, which can be incompatible with base-sensitive functional groups. While other bromopyridines also performed well, this study validates 2-Amino-3-bromopyridine as an effective substrate for this environmentally benign and operationally simple protocol.

Suzuki Coupling Green Chemistry Aqueous Media

Optimal Application Scenarios for 2-Amino-3-bromopyridine Based on Quantitative Evidence


Synthesis of 2-Amino-3-alkynylpyridine Libraries via Sonogashira Coupling

When the synthetic objective is to generate a library of 2-amino-3-alkynylpyridines for medicinal chemistry screening, 2-Amino-3-bromopyridine is the proven substrate of choice. The optimized Sonogashira coupling protocol provides a robust and efficient method to access a wide range of these derivatives, as demonstrated by the successful synthesis of 21 distinct products . The ortho-bromo substitution is essential for this reactivity, and alternative isomers would not yield the same regioisomeric products.

Multi-Kilogram Manufacturing of Pharmaceutical Intermediates

For process development and large-scale manufacturing, the scalable and high-yielding synthesis of 2-Amino-3-bromopyridine, as detailed in patent CN103664765A , makes it a reliable and cost-effective building block. The patent explicitly addresses the shortcomings of prior methods, ensuring a supply of high-purity material with minimal by-products, which is critical for streamlining downstream processing and meeting industrial production demands.

Green Chemistry Process Development Using Aqueous Suzuki Couplings

Process chemists aiming to implement more sustainable and operationally simpler Suzuki couplings should select 2-Amino-3-bromopyridine. Its demonstrated ability to undergo high-yielding cross-coupling with phenylboronic acid in an aqueous medium without added base or ligand allows for the reduction of hazardous reagents and simplifies waste streams, aligning with green chemistry principles and potentially reducing manufacturing costs.

Synthesis of Azaindole Scaffolds via Direct Heteroarylation

Researchers targeting the synthesis of azaindoles, which are important pharmacophores, should utilize 2-Amino-3-bromopyridine. The specific ortho-relationship of the amino and bromo groups enables a direct palladium-catalyzed α-heteroarylation pathway that achieves complete conversion . This regiospecificity is unique to this isomer and cannot be replicated with 2-Amino-5-bromopyridine or 2-Amino-6-bromopyridine, making it a non-substitutable starting material for this application.

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